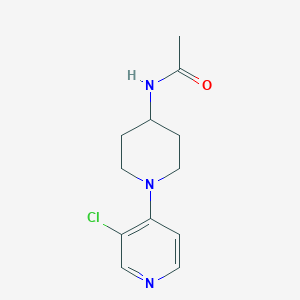![molecular formula C13H12N2O B2424431 1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole CAS No. 1779126-18-9](/img/structure/B2424431.png)
1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-phenylcyclopropyl)carbonyl]-1H-imidazole, also known as PCPI, is a novel compound that has attracted significant interest in the scientific community due to its potential applications in various fields. PCPI is a white crystalline solid that belongs to the imidazole class of compounds. It has a molecular weight of 233.29 g/mol and a melting point of 162-164°C.
Applications De Recherche Scientifique
Pharmaceuticals and Drug Development
Imidazoles are essential building blocks in drug discovery due to their diverse pharmacological properties. The compound serves as a valuable synthon for developing novel drugs. Several FDA-approved medications contain imidazole cores, including antihistaminic agents (e.g., clemizole), antiulcer drugs (e.g., omeprazole, pantoprazole), and antiprotozoal agents (e.g., metronidazole, ornidazole) . Researchers continue to explore imidazole derivatives for their antibacterial, antitumor, and antioxidant activities .
Antibacterial and Antimicrobial Agents
Imidazole derivatives exhibit potent antibacterial properties. Researchers have synthesized compounds containing imidazole moieties to combat bacterial infections. These molecules disrupt bacterial cell walls, enzymes, or metabolic pathways, making them promising candidates for new antibiotics .
Antifungal Activity
Imidazoles play a crucial role in antifungal therapy. Compounds like clotrimazole and miconazole, which contain imidazole rings, effectively treat fungal infections by inhibiting ergosterol biosynthesis . The compound under study may contribute to this field as well.
Anti-Inflammatory Agents
Imidazoles have anti-inflammatory properties, making them relevant in treating inflammatory diseases. Researchers explore their potential as inhibitors of pro-inflammatory enzymes and cytokines . The compound’s unique structure could offer novel anti-inflammatory mechanisms.
Cancer Research and Antitumor Activity
Fused imidazole derivatives, such as methotrexate and metronidazole, exhibit antitumor effects. These compounds interfere with DNA synthesis, cell division, and tumor growth . Investigating the compound’s impact on cancer cells is an exciting avenue for research.
Enzyme Inhibition and Therapeutic Targets
Imidazoles often act as enzyme inhibitors. Researchers study their interactions with specific enzymes, including kinases, proteases, and oxidoreductases . The compound’s potential as an enzyme modulator warrants further exploration.
Safety and Hazards
The safety data sheet for a similar compound, 1,1’-Carbonyldiimidazole, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may damage the unborn child . It’s important to handle such compounds with care, using personal protective equipment as required .
Propriétés
IUPAC Name |
imidazol-1-yl-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-12(15-9-8-14-10-15)13(6-7-13)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJXLIQUENOXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

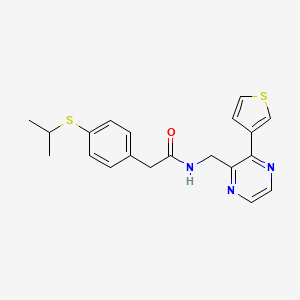
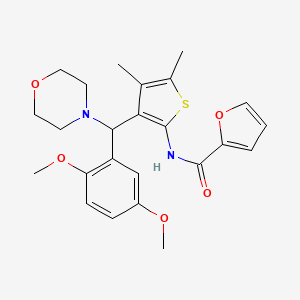
![Tert-butyl 3-benzyl-6-oxa-3,7-diazabicyclo[3.2.2]nonane-7-carboxylate](/img/structure/B2424352.png)
![3-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2424358.png)
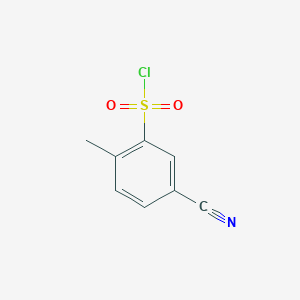
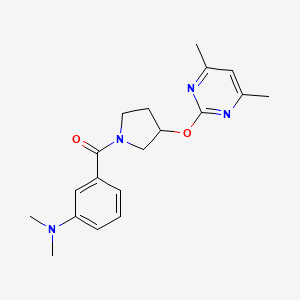
![9H-Fluoren-9-ylmethyl (3aR,6aS)-6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate](/img/structure/B2424362.png)
![tert-butyl N-[[(3S,4S)-3,4-dimethylpyrrolidin-3-yl]methyl]carbamate](/img/no-structure.png)
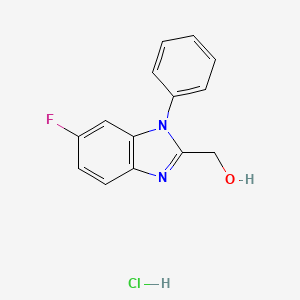
![Ethyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2424365.png)
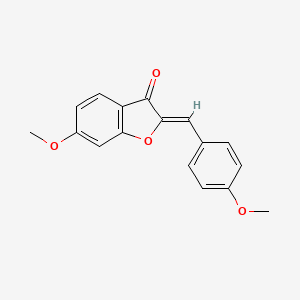
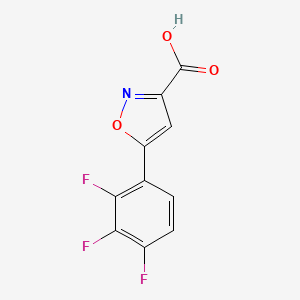
![Tert-butyl 3-sulfanyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2424369.png)
